2-Chloro-4-iodo-1-methoxybenzene
Overview
Description
2-Chloro-4-iodo-1-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is also known by other names such as 2-Chloro-4-iodo-1-methylbenzene .
Synthesis Analysis
The synthesis of 2-Chloro-4-iodo-1-methoxybenzene involves several steps. One method involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-iodo-1-methoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group . The exact mass of the molecule is 267.915192 g/mol .Physical And Chemical Properties Analysis
2-Chloro-4-iodo-1-methoxybenzene has a molecular weight of 268.48 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 266.0±25.0 °C at 760 mmHg, and a melting point of 83 °C .Scientific Research Applications
Application in Organic Synthesis
2-Chloro-4-iodo-1-methoxybenzene is utilized in organic synthesis, particularly in the preparation of various organic compounds. Moroda and Togo (2008) demonstrated its role in the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides, leading to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This process highlights its utility in synthesizing complex organic structures (Moroda & Togo, 2008).
Role in Halogen Bonding Studies
The compound has significance in the study of halogen bonding. Research by Pigge, Vangala, and Swenson (2006) on the structures of 4-halotriaroylbenzenes showed the importance of C-X...O=C interactions in such compounds. This study aids in understanding the structural behavior of halogenated compounds, including those containing 2-Chloro-4-iodo-1-methoxybenzene (Pigge, Vangala, & Swenson, 2006).
In Electrochemical Studies
2-Chloro-4-iodo-1-methoxybenzene is also important in electrochemical research. McGuire et al. (2016) conducted studies on the electrochemical reduction of similar compounds, providing insights into the electrochemical behaviors of halogenated methoxybenzenes, which is relevant for environmental and analytical chemistry applications (McGuire et al., 2016).
Environmental and Pollution Studies
This compound is also relevant in environmental studies, particularly in the investigation of pollutants. Gackowska et al. (2015) explored the degradation path of sunscreen agents that are structurally related to 2-Chloro-4-iodo-1-methoxybenzene, highlighting its relevance in understanding the environmental fate of certain chemicals (Gackowska et al., 2015).
Safety And Hazards
The compound is classified as dangerous with hazard statements H315 - H318 - H335 - H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Future Directions
The compound has been used in the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives . This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
properties
IUPAC Name |
2-chloro-4-iodo-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLPDPXMJKTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458067 | |
Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-1-methoxybenzene | |
CAS RN |
75676-72-1 | |
Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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